molecular formula C11H9N3O B12225909 3-(but-2-yn-1-yl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one

3-(but-2-yn-1-yl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one

Cat. No.: B12225909
M. Wt: 199.21 g/mol
InChI Key: HXBCVLLFSIXMCF-UHFFFAOYSA-N
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Description

3-(but-2-yn-1-yl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one: is a heterocyclic compound that features a pyrido[3,2-d]pyrimidin-4-one core structure with a but-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(but-2-yn-1-yl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one typically involves the following steps:

    Formation of the Pyrido[3,2-d]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and formamide derivatives.

    Introduction of the But-2-yn-1-yl Group: The but-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where an alkyne (but-2-yne) is coupled with a halogenated pyrido[3,2-d]pyrimidin-4-one derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(but-2-yn-1-yl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated alkyne groups.

    Substitution: Substituted derivatives with various functional groups attached to the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(but-2-yn-1-yl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to form stable complexes with biological macromolecules makes it valuable in biochemical assays.

Medicine

Medically, derivatives of this compound have shown potential as therapeutic agents. They are being investigated for their anticancer, antiviral, and antimicrobial properties. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(but-2-yn-1-yl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt cellular pathways and lead to therapeutic effects, such as the inhibition of cancer cell proliferation or viral replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-butynyl tosylate
  • 4-tosyloxy-1-butyne
  • but-3-yn-1-yl 4-methylbenzenesulfonate
  • 3-(1-butynyl)-4-toluenesulphonate

Uniqueness

Compared to similar compounds, 3-(but-2-yn-1-yl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one stands out due to its unique pyrido[3,2-d]pyrimidin-4-one core structure. This core structure imparts distinct chemical and biological properties, making it more versatile in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological macromolecules further enhances its utility in research and industry.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

3-but-2-ynylpyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H9N3O/c1-2-3-7-14-8-13-9-5-4-6-12-10(9)11(14)15/h4-6,8H,7H2,1H3

InChI Key

HXBCVLLFSIXMCF-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1C=NC2=C(C1=O)N=CC=C2

Origin of Product

United States

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